molecular formula C13H21Cl2N3O2 B15054820 Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate

Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate

Cat. No.: B15054820
M. Wt: 322.2 g/mol
InChI Key: RXUGBLBYYMALKQ-UHFFFAOYSA-N
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Description

Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate is a high-value chemical intermediate designed for research and development, particularly in pharmaceutical chemistry. This compound features a pyrimidine ring system, a privileged scaffold in medicinal chemistry, which is functionalized with two chlorine atoms and a diisobutylamine carboxylate group. The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution, allowing researchers to sequentially introduce a wide range of nitrogen-based nucleophiles, such as amines, to create diverse disubstituted pyrimidine libraries . The diisobutylamine salt likely enhances the compound's solubility in organic solvents compared to the free acid, facilitating its use in various reaction conditions. The primary research value of this building block lies in its application toward the synthesis of more complex, biologically active molecules. Derivatives of 4,6-diaminopyrimidine, which can be efficiently synthesized from this precursor, are of substantial interest for their potential antiviral, psychotherapeutic, and anticancer activities . Specifically, such compounds are investigated as inhibitors of various enzymes and receptors, including epidermal growth factor receptor (EGFR) for lung cancer treatment and microtubule affinity-regulating kinase 4 (MARK4) for Alzheimer's disease research . The this compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C13H21Cl2N3O2

Molecular Weight

322.2 g/mol

IUPAC Name

4,6-dichloropyrimidine-5-carboxylic acid;2-methyl-N-(2-methylpropyl)propan-1-amine

InChI

InChI=1S/C8H19N.C5H2Cl2N2O2/c1-7(2)5-9-6-8(3)4;6-3-2(5(10)11)4(7)9-1-8-3/h7-9H,5-6H2,1-4H3;1H,(H,10,11)

InChI Key

RXUGBLBYYMALKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(C)C.C1=NC(=C(C(=N1)Cl)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisobutylamine 4,6-dichloropyrimidine-5-carboxylate typically involves the reaction of 4,6-dichloropyrimidine-5-carboxylic acid with diisobutylamine. The reaction is carried out under mild conditions, often using a solvent such as dichloromethane or ethanol . The reaction may require a catalyst or a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkoxides, amines, and Grignard reagents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while condensation reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Limitations and Gaps

  • Data Availability: No direct studies on the title compound’s reactivity or toxicity were identified. Properties are inferred from component data.
  • Stability : The ester-amine combination may introduce hydrolysis susceptibility under acidic/basic conditions, requiring further investigation.

Biological Activity

Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate (DBDPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DBDPC, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its pyrimidine core substituted with two chlorine atoms at positions 4 and 6, and a carboxylate group at position 5. The presence of the diisobutylamine moiety enhances its solubility and biological interactions.

Synthesis Overview

The synthesis of DBDPC typically involves the reaction of 4,6-dichloropyrimidine-5-carboxylic acid with diisobutylamine under controlled conditions. The reaction can be optimized through various solvents and temperatures to maximize yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that DBDPC exhibits significant antimicrobial activity against various pathogens. For instance, a study reported an Minimum Inhibitory Concentration (MIC) of 6.5 μg/mL against Escherichia coli and 250 μg/mL against Candida albicans, indicating its potential as an antifungal agent .

PathogenMIC (μg/mL)
Escherichia coli6.5
Candida albicans250

Anticancer Activity

DBDPC has also been evaluated for its anticancer properties. It acts as a multitarget inhibitor, effectively blocking the epidermal growth factor receptor (EGFR), which is crucial in lung cancer treatment. The compound has shown to inhibit various cancer cell lines with promising selectivity against tumor cells compared to normal cells .

The biological activity of DBDPC can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : DBDPC has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Cell Signaling : By targeting EGFR pathways, DBDPC interferes with the signaling cascades that promote tumor growth.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of DBDPC on various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis in cancer cells while maintaining lower toxicity to normal cells .

Antifungal Activity Assessment

Another research focused on the antifungal properties of DBDPC against clinical isolates of Candida. The study concluded that DBDPC could serve as a potential therapeutic agent for treating fungal infections resistant to conventional antifungals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate, and how can purity be validated?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions between 4,6-dichloropyrimidine-5-carbonyl chloride and diisobutylamine under inert conditions (e.g., nitrogen atmosphere). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-NMR (chloroform-d, δ 1.0–1.5 ppm for isobutyl protons) and LC-MS (target molecular ion peak at ~300–350 m/z) .
  • Safety Note : Use flame-resistant equipment due to diisobutylamine’s flammability (flash point: 85°F) and ensure proper ventilation to avoid inhalation hazards .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Preventive Measures :

  • Wear nitrile gloves, safety goggles, and flame-retardant lab coats.
  • Avoid sparks/open flames; use explosion-proof refrigerators for storage .
    • Emergency Protocols :
  • Skin/eye contact: Flush with water for ≥15 minutes and seek medical attention .
  • Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Storage : Store in airtight containers at 2–8°C, away from oxidizers and metals .

Q. How can researchers mitigate conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Experimental Design : Perform systematic solubility tests in solvents like DMSO, ethanol, and dichloromethane at controlled temperatures (20–25°C). Use UV-Vis spectroscopy (λ max ~260–280 nm for pyrimidine derivatives) to quantify solubility. Note discrepancies due to residual moisture or impurities .
  • Data Reconciliation : Compare results with computational solubility predictions (e.g., COSMO-RS models) to identify outliers .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4,6-dichloropyrimidine moiety in nucleophilic substitution reactions?

  • Kinetic Analysis : Use DFT calculations (B3LYP/6-31G* level) to model the electron-withdrawing effect of chlorine atoms at positions 4 and 6, which activate the C5 carboxylate for nucleophilic attack. Validate via kinetic studies (e.g., monitoring reaction progress with 13C^{13}C-NMR) .
  • Contradiction Alert : Some studies suggest steric hindrance from diisobutylamine reduces reaction rates. Address this by comparing reaction yields under varying steric conditions (e.g., substituting diisobutylamine with smaller amines) .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?

  • Stability Testing :

  • Acidic conditions: Reflux in 1M HCl (50°C) and monitor degradation via TLC.
  • Basic conditions: Stir in 1M NaOH and analyze by LC-MS for hydrolysis products (e.g., 4,6-dichloropyrimidine-5-carboxylic acid).
    • Mitigation Strategies : Optimize reaction pH (6–8) to minimize decomposition. Add stabilizers like BHT (0.1% w/w) for long-term storage .

Q. What advanced analytical techniques resolve ambiguities in distinguishing regioisomers during functionalization?

  • Differentiation Methods :

  • X-ray crystallography to confirm substitution patterns.
  • 19F^{19}F-NMR (if fluorine tags are introduced) for regioselectivity analysis.
  • High-resolution mass spectrometry (HRMS) to distinguish isobaric species .

Contradictions and Data Gaps

  • Hazard Classification Conflicts : Diisobutylamine is labeled as both flammable (H226) and acutely toxic (H301/H310) in different SDS versions . Resolve by adhering to the most recent GHS classification (JIS Z 7253:2019) .
  • Ecotoxicity Data : Limited studies on the compound’s aquatic toxicity. Conduct Daphnia magna acute toxicity tests (OECD 202) to fill this gap .

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